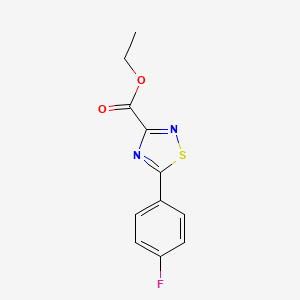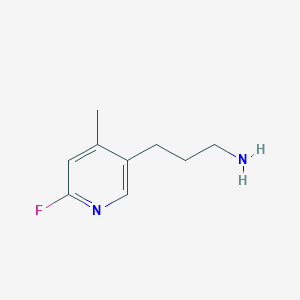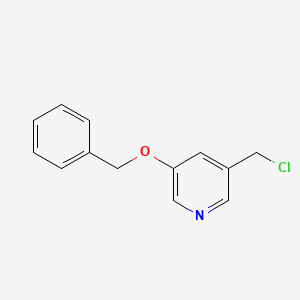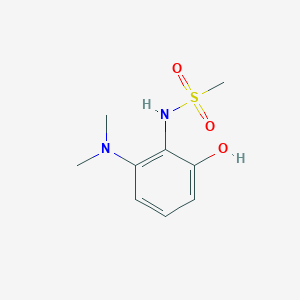
2-Cyclopropoxy-4-iodo-1-isopropoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropoxy-4-iodo-1-isopropoxybenzene is an organic compound with the molecular formula C12H15IO2 and a molecular weight of 318.15 g/mol . This compound is characterized by the presence of cyclopropoxy and isopropoxy groups attached to a benzene ring, along with an iodine atom. It is used in various chemical research and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the halogen exchange reaction, where an aryl bromide is converted to an aryl iodide using copper-catalyzed reactions . The reaction conditions often include the use of solvents and ligands to facilitate the exchange and improve yield.
Industrial Production Methods
Industrial production of 2-Cyclopropoxy-4-iodo-1-isopropoxybenzene may involve large-scale halogen exchange reactions, utilizing optimized conditions to ensure high yield and purity. The use of column chromatography for purification is common, although recrystallization may also be employed in some cases .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropoxy-4-iodo-1-isopropoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Ullmann coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium iodide or potassium iodide in the presence of a suitable solvent.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Catalysts like palladium or copper, along with appropriate ligands and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Applications De Recherche Scientifique
2-Cyclopropoxy-4-iodo-1-isopropoxybenzene is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Cyclopropoxy-4-iodo-1-isopropoxybenzene involves its interaction with specific molecular targets. The iodine atom and the cyclopropoxy and isopropoxy groups contribute to its reactivity and ability to form stable complexes with other molecules. These interactions can influence various biochemical pathways, depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Cyclopropoxy-2-iodo-4-isopropoxybenzene: Similar in structure but with different positions of the functional groups.
2-(Cyclopropylmethoxy)-1-iodo-4-isopropoxybenzene: Another related compound with slight variations in the substituents.
Uniqueness
2-Cyclopropoxy-4-iodo-1-isopropoxybenzene is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, where precise control over chemical reactions is required .
Propriétés
Formule moléculaire |
C12H15IO2 |
|---|---|
Poids moléculaire |
318.15 g/mol |
Nom IUPAC |
2-cyclopropyloxy-4-iodo-1-propan-2-yloxybenzene |
InChI |
InChI=1S/C12H15IO2/c1-8(2)14-11-6-3-9(13)7-12(11)15-10-4-5-10/h3,6-8,10H,4-5H2,1-2H3 |
Clé InChI |
UKKJMNFSQMPXQV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=C(C=C1)I)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



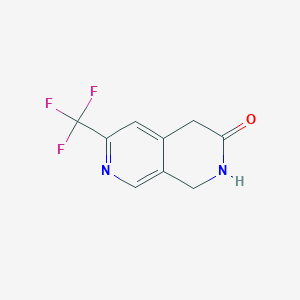
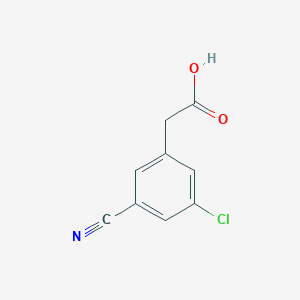
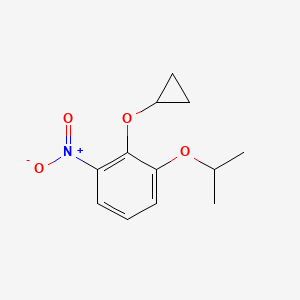

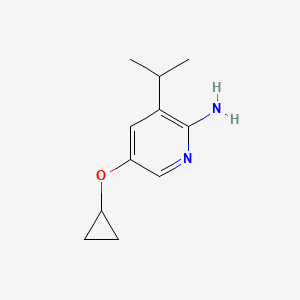
![5-(Trifluoromethyl)benzo[D]oxazole-2-carbaldehyde](/img/structure/B14844506.png)


